Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethyl group attached to a pyridine ring, along with an ethyl ester functional group
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly affect its biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have potential applications in the agrochemical and pharmaceutical industries .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemical entities can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar compounds have been shown to have significant effects on cell biology . For instance, indole derivatives have been found to be biologically active and have been used in the treatment of various disorders in the human body .
Molecular Mechanism
Similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, hydroxy, and trifluoromethyl groups. The final step involves esterification to introduce the ethyl ester group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The hydroxy group is often introduced through hydroxylation reactions, while the trifluoromethyl group can be added using trifluoromethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate: Lacks the hydroxy group, which may reduce its hydrogen bonding capabilities.
Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate: Lacks the cyano group, potentially affecting its reactivity and binding properties.
Ethyl 5-cyano-6-hydroxy-3-methylpyridine-2-carboxylate: The position of the methyl group alters its steric and electronic properties.
The presence of the trifluoromethyl group in this compound is particularly notable, as it imparts unique electronic properties that can enhance its stability and reactivity compared to non-fluorinated analogs.
This compound’s combination of functional groups makes it a versatile molecule with significant potential in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-2-18-9(17)6-3-5(4-14)8(16)15-7(6)10(11,12)13/h3H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWYPQDZTQIQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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